Integerrimine N-oxide

Vue d'ensemble

Description

Integerrimine N-oxide is the main pyrrolizidine alkaloid found in the butanolic residue (BR) of Senecio brasiliensis . Prenatal exposure to this compound has been reported to induce maternal toxicity, impairment of maternal care, and delays in physical and behavioral development of the offspring .

Molecular Structure Analysis

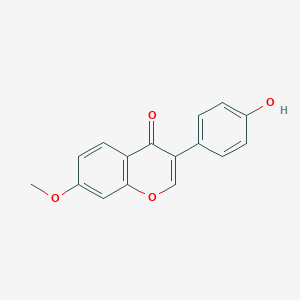

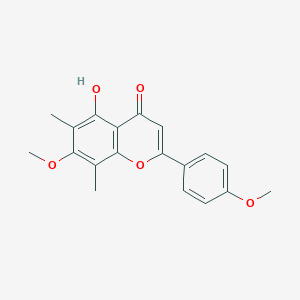

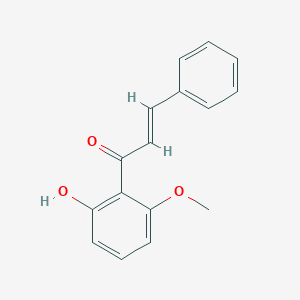

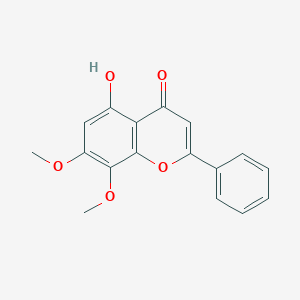

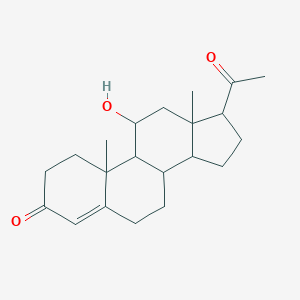

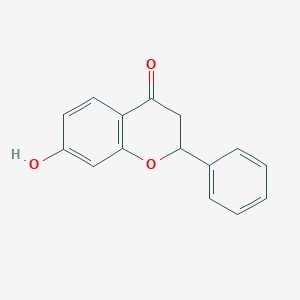

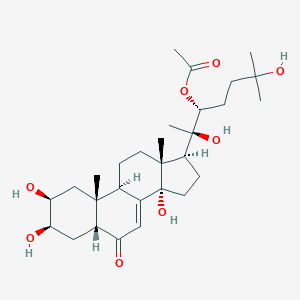

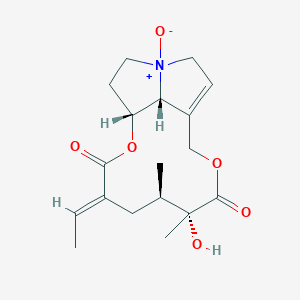

The molecular formula of this compound is C18H25NO6 . Its molecular weight is 351.39 . The structure includes a pyrrolizidine ring, which is common in this class of alkaloids .

Applications De Recherche Scientifique

Immunological Effects in Rats

Integerrimine N-oxide, derived from Senecio brasiliensis, was studied for its potential immunotoxic effects. The study found that this compound can impair body weight gain, affect blood cell counts, and reduce T cell proliferative activity in rats, but did not significantly impact neutrophil activities, lymphocytes phenotyping, and immune responses (Elias et al., 2011).

Prenatal Exposure Effects

Research on prenatal exposure to this compound revealed that it can lead to maternal toxicity, impair maternal behavior and aggressive maternal behavior, and delay physical and behavioral development in offspring rats (Sandini et al., 2014). Another study indicated that such prenatal exposure can also alter behavior and neurotransmitter levels in the striatum in adulthood (Sandini et al., 2015).

Role in Insect Chemical Defense

This compound plays a role in the chemical defense of Arctiidae moths and Danainae and Ithomiinae butterflies against predators like the orb-weaving spider Nephila clavipes. The substance helps these insects to escape from the spider's web unharmed (Silva & Trigo, 2002).

Other Studies and Applications

- Defensive Chemistry: this compound is identified as a strong insect antifeedant, supporting its role in plant defense (Reina et al., 2001).

- Diversity in Plants: A study highlighted the diversity and distribution of pyrrolizidine alkaloids, including this compound, in various plant species (Prada et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Integerrimine N-oxide is a pyrrolizidine alkaloid found in the butanolic residue (BR) of Senecio brasiliensis The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that prenatal exposure to this compound can induce maternal toxicity, impairment of maternal care, and delays in physical and behavioral development of the offspring . The specific interactions between this compound and its targets that lead to these effects are yet to be elucidated.

Result of Action

As mentioned earlier, prenatal exposure to this compound has been shown to induce maternal toxicity, impair maternal care, and delay physical and behavioral development in offspring

Propriétés

IUPAC Name |

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85955-28-8 | |

| Record name | Integerrimine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the insecticidal properties of Integerrimine N-oxide?

A: While this compound itself has not been extensively studied for its insecticidal properties, research suggests that its parent compound, Integerrimine, and other pyrrolizidine alkaloids like seneciphylline exhibit insecticidal effects. Seneciphylline, in particular, showed high effectiveness against greenhouse whitefly eggs. [] This suggests that this compound, as a pyrrolizidine alkaloid, might possess similar insecticidal potential, though further research is needed to confirm this.

Q2: What are the potential toxicological effects of prenatal exposure to this compound?

A: Research indicates that prenatal exposure to this compound can have detrimental effects on offspring development. Studies in rats have shown that such exposure can impair maternal care and negatively impact the physical and behavioral development of the offspring. [] Further research is crucial to understand the specific mechanisms of toxicity and potential long-term consequences of prenatal this compound exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.